molecular formula C11H6ClF3N2O2 B2728157 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone CAS No. 477872-99-4

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone

Cat. No.: B2728157
CAS No.: 477872-99-4
M. Wt: 290.63
InChI Key: RAJHRQAZCZADTA-UHFFFAOYSA-N
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Description

The compound “1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone” is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines (TFMP) and its derivatives are complex and varied. They are used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel RF-Containing Isoxazole and Chromone Derivatives

    The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the synthesis of novel compounds including isoxazole and chromone derivatives with polyfluoroalkyl groups. This process involves nucleophilic addition and cyclization reactions, demonstrating the potential for creating diverse fluorine-containing organic compounds (Sosnovskikh, Moshkin, & Kodess, 2008).

  • Development of Antifungal Agents

    In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, the relative stereochemistry is critical. The process involves addition reactions to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, highlighting the importance of fluorine-containing compounds in the development of pharmaceuticals (Butters et al., 2001).

  • Regioselective Synthesis of Spirotetracyclic Isoxazolines and Isoxazoles

    An effective protocol for synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles has been developed. This synthesis involves reactions of ethanone precursors with hydroxylamine, demonstrating the versatility of fluorine-containing compounds in producing structurally complex molecules (Bonacorso et al., 2017).

Catalytic and Reactivity Studies

  • Catalytic Behavior of Metal Complexes

    The synthesis and characterization of iron and cobalt dichloride complexes with 2-quinoxalinyl-6-iminopyridines reveal their potential in catalyzing reactions like ethylene oligomerization. This shows the importance of fluorine-containing ligands in designing catalysts for industrial applications (Sun et al., 2007).

  • Synthesis of Fluorinated Pyridines

    Nickel complexes with fluoropyridine derivatives have been used for the synthesis of various fluorinated pyridines. This demonstrates the role of fluorine-containing compounds in developing new synthetic routes for complex organic molecules (Sladek, Braun, Neumann, & Stammler, 2003).

  • Electrophilic Activation in Organic Synthesis

    The study of acetyl-substituted heteroaromatic compounds, including fluorinated derivatives, reveals their higher reactivity compared to acetophenone. This highlights the role of fluorine in enhancing the reactivity of organic molecules, crucial for various synthetic applications (Klumpp et al., 2000).

Properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c1-5(18)9-3-8(17-19-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHRQAZCZADTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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